3-[Imino(phenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Imino(phenyl)methyl]phenol is an organic compound characterized by the presence of an imine group (C=N) attached to a phenyl ring and a hydroxyl group (OH) attached to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Imino(phenyl)methyl]phenol typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine. One common method is the reaction of benzaldehyde with 3-aminophenol under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to improve reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[Imino(phenyl)methyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Imino(phenyl)methyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[Imino(phenyl)methyl]phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
- 2-[Imino(phenyl)methyl]phenol
- 4-[Imino(phenyl)methyl]phenol
- 2-[Imino(phenyl)methyl]-6-methoxyphenol
Comparison: 3-[Imino(phenyl)methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for diverse applications .
Eigenschaften
CAS-Nummer |
646068-59-9 |
---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-(benzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,14-15H |
InChI-Schlüssel |
MTBSWWFUPDLQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=N)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.